What is Etomidate-d5 and its chemical structure
What is Etomidate-d5 and its chemical structure
An In-depth Technical Guide to Etomidate-d5
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive overview of Etomidate-d5, including its chemical properties, structure, synthesis, and analytical applications.
Introduction
Etomidate-d5 is the deuterium-labeled analog of etomidate (B1671615), a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for procedural sedation.[1][2] The "d5" designation indicates that five hydrogen atoms on the phenyl ring of the etomidate molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes Etomidate-d5 an ideal internal standard for bioanalytical methods.[1][3] Its primary application is in pharmacokinetic, metabolic, and toxicological studies where the precise and accurate quantification of etomidate in biological matrices is required.[3][4] By incorporating Etomidate-d5 into a sample, variations in sample preparation and instrument response can be normalized, significantly improving the reliability of quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3][5]
Chemical Identity and Physicochemical Properties
Etomidate-d5 shares a core structure with its parent compound but is distinguished by the isotopic labeling on its phenyl group. Its chemical and physical properties are summarized below.
Chemical Structure
The structure of Etomidate-d5 features an imidazole (B134444) ring, an ethyl ester group, and a chiral center, with five deuterium atoms substituting the hydrogens on the terminal phenyl ring.
Caption: Chemical structure of Etomidate-d5.
Data Presentation: Chemical and Physical Properties
All relevant quantitative and qualitative data for Etomidate-d5 are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate | [3][6] |
| Synonyms | (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5, Amidate-D5 | [1][7] |
| CAS Number | 3046414-03-0 | [1][4] |
| Molecular Formula | C₁₄H₁₁D₅N₂O₂ | [1][4][6][7][8] |
| InChI Key | NPUKDXXFDDZOKR-IYMQPUKBSA-N | [1][4] |
| SMILES | O=C(OCC)C1=CN=CN1--INVALID-LINK--C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] |[1] |
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 249.32 g/mol | [6][7][8] |
| Exact Mass | 249.1526 Da | [4] |
| Appearance | Colorless Oil / Neat Liquid | [1][6] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1] |
| Storage | Short term: 0-4°C; Long term: -20°C |[4] |
Experimental Protocols
General Synthetic Pathway
The synthesis of Etomidate-d5 is not extensively detailed in public literature, but it follows the established routes for unlabeled etomidate, substituting a key starting material with its deuterated counterpart. A plausible route starts from (R)-1-(phenyl-d5)ethanol.[9]
Caption: Plausible synthetic workflow for Etomidate-d5.
Methodology:
-
Bromination: The hydroxyl group of (R)-1-(phenyl-d5)ethanol is converted to a good leaving group, typically by reacting with an agent like phosphorus tribromide (PBr₃) to yield (R)-1-(1-bromoethyl)benzene-d5.
-
Nucleophilic Substitution: The resulting deuterated bromide undergoes an Sₙ2 reaction with ethyl imidazole-4-carboxylate. A weak base, such as potassium carbonate (K₂CO₃), is used to facilitate the reaction, affording the crude Etomidate-d5 product.[9]
-
Purification: The crude product is purified using standard techniques, such as column chromatography, to yield the final high-purity Etomidate-d5.
Bioanalytical Quantification of Etomidate using Etomidate-d5
Etomidate-d5 is the preferred internal standard for the quantification of etomidate in biological fluids via LC-MS/MS.
Caption: Experimental workflow for etomidate quantification.
Detailed Protocol (UPLC-MS/MS): This protocol is a composite based on published methods for the analysis of etomidate in blood and urine.[10][11]
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., blood, urine), add a known concentration of Etomidate-d5 solution as the internal standard.
-
Add acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated solids.
-
Transfer the resulting supernatant for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions: The parameters are summarized in the table below.
Table 3: LC-MS/MS Method Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| System | Ultra-High Performance Liquid Chromatography (UPLC) | [11] |
| Column | C18 reversed-phase column | [11] |
| Mobile Phase | Gradient elution with acetonitrile and 5 mmol/L ammonium (B1175870) acetate | [11] |
| Flow Rate | ~1.0 mL/min | [12] |
| Column Temperature | 30 °C | [10] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [11] |
| Detection | Tandem Mass Spectrometry (MS/MS) |[10] |
Table 4: Method Performance Data
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|
| Etomidate | Blood | 2.5 | N/A | [11] |
| Etomidate Acid | Blood | 7.5 | N/A | [11] |
| Etomidate | Urine | 0.4 | 0.4 - 120.0 | [10] |
| Etomidate Acid | Urine | 1.0 | 1.0 - 300.0 |[10] |
Metabolism
Etomidate is rapidly metabolized in the liver and plasma via ester hydrolysis to its primary and pharmacologically inactive metabolite, etomidate acid.[10] Etomidate-d5 undergoes the same metabolic transformation, yielding etomidate acid-d5. The internal standard for the metabolite, etomidate acid-d5, can be synthesized by the alkaline hydrolysis of Etomidate-d5.[11]
Caption: Primary metabolic pathway of Etomidate-d5.
Conclusion
Etomidate-d5 is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard provides the necessary accuracy and precision for the quantification of etomidate in complex biological matrices. The well-defined chemical properties, established analytical workflows, and understood metabolic fate of Etomidate-d5 make it a reliable and critical component in the development and monitoring of etomidate-related therapies and in forensic analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Etomidate | C14H16N2O2 | CID 667484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Etomidate-d5 | CymitQuimica [cymitquimica.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Etomidate-D5 | CAS | LGC Standards [lgcstandards.com]
- 9. schenautomacao.com.br [schenautomacao.com.br]
- 10. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
